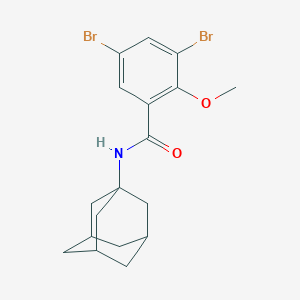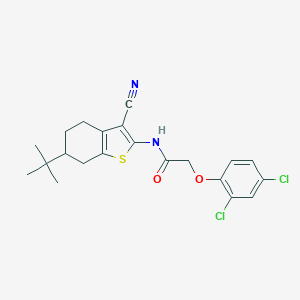![molecular formula C26H28ClN3O5S2 B301823 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is also known as CBP501 and is a small molecule inhibitor of heat shock protein 70 (Hsp70).
Mecanismo De Acción
CBP501 binds to the ATP-binding site of Hsp70, preventing the protein from functioning properly. Hsp70 is involved in the folding and refolding of proteins, as well as the degradation of misfolded proteins. In cancer cells, Hsp70 is overexpressed and plays a role in the survival of cancer cells under stress conditions. By inhibiting the activity of Hsp70, CBP501 induces cell death in cancer cells.
Biochemical and physiological effects:
CBP501 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. CBP501 has been studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBP501 has the advantage of being a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in preclinical studies and has the potential to enhance the effectiveness of chemotherapy drugs. However, CBP501 has not yet been studied in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
Further research is needed to determine the safety and efficacy of CBP501 in humans. Clinical trials are needed to evaluate the potential of CBP501 as a cancer treatment. Future research could also focus on the development of more potent and selective inhibitors of Hsp70, as well as the identification of biomarkers that could predict the response to CBP501 treatment.
Métodos De Síntesis
The synthesis of CBP501 involves a series of chemical reactions that start with the reaction of 2-chlorobenzyl chloride with methylsulfonyl chloride to form 2-chlorobenzyl methyl sulfone. This intermediate is then reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-chlorobenzyl methyl sulfone. The final step involves the reaction of this intermediate with 4-aminobenzamidine to form CBP501.
Aplicaciones Científicas De Investigación
CBP501 has been studied for its potential use in cancer treatment. Hsp70 is a protein that is overexpressed in cancer cells and is involved in the survival of cancer cells under stress conditions. CBP501 inhibits the activity of Hsp70, leading to the death of cancer cells. CBP501 has been shown to enhance the effectiveness of chemotherapy drugs in preclinical studies.
Propiedades
Nombre del producto |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C26H28ClN3O5S2 |
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C26H28ClN3O5S2/c1-36(32,33)30(19-21-7-3-4-8-25(21)27)23-13-9-20(10-14-23)26(31)28-22-11-15-24(16-12-22)37(34,35)29-17-5-2-6-18-29/h3-4,7-16H,2,5-6,17-19H2,1H3,(H,28,31) |
Clave InChI |
DEJYDRRYRNWIJG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
SMILES canónico |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)

![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)
![Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301762.png)
![Ethyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301763.png)
![Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301764.png)